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Compound of Interest

Compound Name: Methyl anthranilate

Cat. No.: B042735 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

This document provides detailed protocols for the N-methylation of methyl anthranilate to

synthesize methyl N-methylanthranilate, a compound of significant interest in the flavor,

fragrance, and pharmaceutical industries.[1][2] The methods outlined below are based on

established chemical literature and provide a foundation for laboratory-scale synthesis.

Introduction
Methyl N-methylanthranilate is a key intermediate in the synthesis of various organic molecules

and is valued for its characteristic fruity and floral scent.[1][3] The N-methylation of methyl
anthranilate is a common synthetic transformation that can be achieved through several

methods. This document focuses on two primary approaches: reductive alkylation and classical

N-methylation using alkylating agents. Reductive methylation is often preferred as it can

minimize the risk of over-methylation.[1]

Data Presentation
The following tables summarize typical quantitative data associated with the described

protocols for the N-methylation of methyl anthranilate.

Table 1: Reductive Alkylation of Methyl Anthranilate
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Parameter Value Reference

Starting Material Methyl Anthranilate [1][4][5]

Methylating Agent Formaldehyde [1][4][5]

Reducing Agent Hydrogen Gas [1][4][5]

Catalyst
Palladium on Carbon (5%) or

Raney Nickel
[1][5][6]

Solvent
Isopropanol, Methanol, or

Ethyl Acetate
[1][4][5]

Temperature 35-75°C [5]

Pressure 150 to 1,000 psig [5]

Reaction Time
~6 hours (until hydrogen

uptake ceases)
[6]

Yield 69-85% [5][7]

Purity >98% [5]

Table 2: N-Methylation using Dimethyl Sulfate

Parameter Value Reference

Starting Material
Isatoic Anhydride (precursor to

Methyl Anthranilate)
[7][8]

Methylating Agent Dimethyl Sulfate [7][8]

Base Potassium Hydroxide [7]

Solvent Dimethylformamide (DMF) [7]

Temperature 10-40°C [7][8]

Yield ~85% [7]

Purity ~97.5% [7]
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Experimental Protocols
Protocol 1: Reductive Alkylation using Formaldehyde
and Hydrogenation
This method is a high-yield, one-step process for the synthesis of methyl N-methylanthranilate.

[3]

Materials and Reagents:

Methyl anthranilate[1]

Formaldehyde (37% aqueous solution)[1]

5% Palladium on charcoal catalyst[1][6]

Ethyl acetate[6]

Hydrogen gas[1]

Pressure reactor[6]

Saturated sodium bicarbonate (NaHCO₃) solution[1]

Saturated sodium chloride (NaCl) solution (brine)[1]

Anhydrous sodium sulfate or magnesium sulfate[9]

Filter aid (e.g., Celite)[1]

Procedure:

In a pressure reactor, combine methyl anthranilate, ethyl acetate, and the 5% palladium on

carbon catalyst.[6]

Cool the mixture to 5°C.[6]

Slowly add the 37% aqueous formaldehyde solution to the cooled mixture.[6]
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Pressurize the reactor with hydrogen gas to an initial pressure of 50 psig.[6]

Stir the mixture continuously at room temperature until the uptake of hydrogen ceases

(approximately 6 hours).[6]

Once the reaction is complete, filter the mixture through a pad of Celite to remove the

catalyst.[1]

Wash the filtrate with a saturated sodium bicarbonate solution until the aqueous layer is

neutral.[6]

Follow with a wash with a saturated sodium chloride solution.[6]

Separate the organic layer and dry it over anhydrous sodium sulfate.[1][9]

Evaporate the solvent under reduced pressure to yield the crude product.[10]

The crude methyl N-methylanthranilate can be further purified by fractional vacuum

distillation.[5][10]

Protocol 2: N-Methylation using Dimethyl Sulfate
This classical approach involves the methylation of an in-situ generated anthranilate derivative.

[7][8]

Materials and Reagents:

Isatoic anhydride[7]

Potassium hydroxide (85%)[7]

Dimethylformamide (DMF)[7]

Dimethyl sulfate[7]

Methanol[7]

Hexane[7]
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Ammonia solution (25 w/w %)[7]

Water[7]

Procedure:

To a stirred suspension of pulverized potassium hydroxide in dry DMF under a nitrogen

atmosphere, add a solution of isatoic anhydride in dry DMF at 30°C over 30 minutes.[7]

Stir the mixture for an additional 15 minutes.[7]

Add dimethyl sulfate dropwise with stirring over 20 minutes, allowing the temperature to rise

to a maximum of 40°C.[7][8]

Stir the solution at ambient temperature for a further 30 minutes.[7]

Add methanol and stir the mixture for 15 minutes at 25°C.[7]

Raise the temperature to distill off the methanol.[7]

Once the temperature reaches 100°C, cool the mixture to 20°C and add water.[7]

Add a small amount of ammonia solution to destroy any excess dimethyl sulfate.[7]

Extract the cloudy mixture with hexane.[7]

Separate the hexane phase, wash it with water, and then distill on a rotary evaporator to

remove the solvent, leaving the crude methyl N-methylanthranilate.[7]

The crude product can be purified by vacuum distillation.[7]
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Caption: Reaction pathway for the reductive alkylation of methyl anthranilate.
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Caption: Experimental workflow for reductive alkylation synthesis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b042735?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Troubleshooting and Purity
Low purity of the final product can result from incomplete reactions, side reactions, or product

degradation.[10] Common impurities and their removal methods are summarized below.

Table 3: Common Impurities and Purification Methods

Impurity Likely Source
Recommended
Removal Method

Reference

Methyl anthranilate
Incomplete N-

methylation

Fractional vacuum

distillation, Column

chromatography

[10]

N-methylanthranilic

acid

Hydrolysis of the

methyl ester

Acid-base extraction

(wash with mild base

like NaHCO₃)

[10]

Dimethyl N,N'-

methylenedianthranila

te (dimer)

Side reaction in the

absence of an acid

catalyst

Use of an acid

catalyst during

synthesis; Column

chromatography

[3][10]

Over-methylated

products (tertiary

amine)

Use of strong

alkylating agents

Column

chromatography
[10]

Residual Solvents
Incomplete removal

after reaction

Evaporation under

reduced pressure,

High vacuum

[10]

For optimal results, it is crucial to use fresh reagents and monitor the reaction progress using

techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass

Spectrometry (GC-MS).[6][9] The use of an acid catalyst can improve the yield in reductive

alkylation by preventing the formation of dimeric side products.[1][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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